molecular formula C23H16ClN3O4S B6561177 (2E)-2-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(3,4-dimethoxyphenyl)amino]prop-2-enenitrile CAS No. 1021251-86-4

(2E)-2-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(3,4-dimethoxyphenyl)amino]prop-2-enenitrile

Cat. No.: B6561177
CAS No.: 1021251-86-4
M. Wt: 465.9 g/mol
InChI Key: IZPUNQYNDJQPIH-SDNWHVSQSA-N
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Description

(2E)-2-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(3,4-dimethoxyphenyl)amino]prop-2-enenitrile is a useful research compound. Its molecular formula is C23H16ClN3O4S and its molecular weight is 465.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 465.0550049 g/mol and the complexity rating of the compound is 812. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-2-[4-(6-chloro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O4S/c1-29-20-6-4-16(9-21(20)30-2)26-11-14(10-25)22-27-18(12-32-22)17-8-13-7-15(24)3-5-19(13)31-23(17)28/h3-9,11-12,26H,1-2H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPUNQYNDJQPIH-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Cl)OC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Cl)OC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(3,4-dimethoxyphenyl)amino]prop-2-enenitrile is a complex organic molecule that combines multiple bioactive motifs, including a thiazole ring and a chromenone moiety. These structural features suggest significant potential for various biological activities, including antimicrobial and anticancer properties.

Structural Characteristics

This compound's structure can be broken down into several key components:

  • Thiazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer effects.
  • Chromene Moiety : Associated with antioxidant and anticancer properties.
  • Prop-2-enenitrile Group : May enhance interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing promising results in antimicrobial and anticancer assays.

Antimicrobial Activity

Research indicates that compounds with thiazole and chromenone structures exhibit significant antimicrobial properties. For instance, the presence of chlorine substitutions on the phenyl ring enhances the lipophilicity and reactivity of these compounds, leading to increased penetration into bacterial cells and improved antimicrobial efficacy against resistant strains.

CompoundMIC (µg/mL)Activity
This compound TBDAntimicrobial
6-Chloro-thiazole derivative16Against E. faecium
4-(6-Chloro-thiazol-2-yl)phenolTBDAntimicrobial

The compound's effectiveness against Gram-positive multidrug-resistant pathogens has been highlighted, with specific substitutions being crucial for activity. For example, dichloro substitutions have shown enhanced potency compared to mono-substituted derivatives .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrate that compounds containing thiazole rings exhibit cytotoxic effects on various cancer cell lines.

Cell LineIC50 (µM)Activity
Caco-239.8Significant decrease in viability
A549TBDVaries by substitution

Notably, structural modifications such as the introduction of methyl groups on the thiazole ring have been shown to enhance anticancer activity . The presence of electron-donating groups appears to increase the cytotoxic potential against specific cancer cell lines.

Case Studies

Several case studies have documented the biological effects of similar compounds:

  • Thiazole Derivatives : A study demonstrated that thiazole derivatives exhibited significant anticancer activity against A549 cells, with IC50 values indicating strong cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Coumarin Complexes : Recent advances in coumarin-metal complexes have shown enhanced antioxidant and anticancer activities, suggesting that modifications to the chromenone structure can lead to improved therapeutic profiles .

Scientific Research Applications

Anticancer Properties

Several studies have indicated that compounds similar to (2E)-2-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(3,4-dimethoxyphenyl)amino]prop-2-enenitrile exhibit significant anticancer activity.

Mechanism of Action:
The anticancer effects are attributed to the ability of the compound to induce apoptosis in cancer cells and inhibit cell proliferation. The thiazole and chromene components are known to interact with various molecular targets involved in cancer progression.

Case Studies:

  • Breast Cancer: In vitro studies demonstrated that similar compounds induced cytotoxicity in breast cancer cell lines by disrupting cell cycle progression.
  • Lung Cancer: Research indicated that derivatives of this compound inhibited the growth of lung cancer cells through the activation of apoptotic pathways.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound, particularly against Gram-positive bacteria and some fungi.

Mechanism of Action:
The antimicrobial activity is believed to stem from the disruption of microbial cell membranes and interference with metabolic pathways.

Case Studies:

  • Bacterial Infections: Studies have shown efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential for use in treating bacterial infections.
  • Fungal Infections: The compound demonstrated antifungal activity against Candida albicans in laboratory settings.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including condensation and cyclization processes. Researchers are exploring various derivatives to enhance its bioactivity and reduce toxicity.

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